Desfuroyl Ceftiofur S-Acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

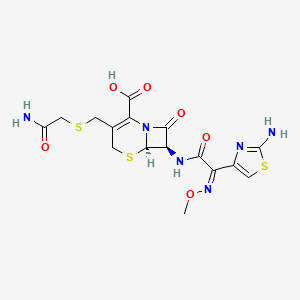

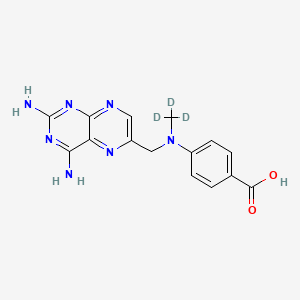

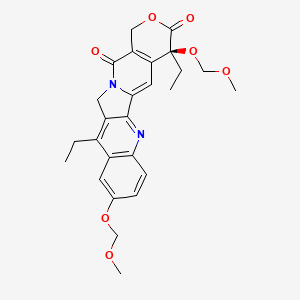

Desfuroyl Ceftiofur S-Acetamide is a metabolite of ceftiofur, a third-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. The compound is often used as a reference standard in pharmaceutical research and quality control .

Aplicaciones Científicas De Investigación

Desfuroyl Ceftiofur S-Acetamide has several scientific research applications:

Mecanismo De Acción

Target of Action

Desfuroyl Ceftiofur S-Acetamide, a metabolite of Ceftiofur , primarily targets bacterial cell walls . It is particularly effective against both Gram-positive and Gram-negative bacteria .

Mode of Action

The compound exerts its antibacterial action by inhibiting bacterial cell wall synthesis . This disruption in the cell wall structure leads to bacterial cell death, making Desfuroyl Ceftiofur S-Acetamide a bactericidal agent .

Biochemical Pathways

Upon administration, Ceftiofur is rapidly absorbed and metabolized into Desfuroyl Ceftiofur . This metabolite retains the antibacterial activity of the parent compound .

Pharmacokinetics

Desfuroyl Ceftiofur S-Acetamide exhibits favorable pharmacokinetic properties. In a study conducted on Asian elephants, the mean maximum plasma concentration of Desfuroyl Ceftiofur S-Acetamide was 1.36 ± 0.74 μg/mL, detected at 47.18 ± 31.30 hours . The mean residence time from time 0 to infinity was 158.2 ± 90.2 hours, and the terminal elimination half-life associated with the slope of the terminal phase had a harmonic mean ± pseudo-SD of 83.36 ± 30.01 hours . These properties suggest that the compound has a long duration of action and good bioavailability.

Result of Action

The primary result of Desfuroyl Ceftiofur S-Acetamide’s action is the death of bacterial cells due to the disruption of their cell wall synthesis . This leads to a reduction in bacterial infections, making the compound effective for the treatment of various bacterial diseases .

Action Environment

The action of Desfuroyl Ceftiofur S-Acetamide can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its storage recommendations . Furthermore, the compound’s efficacy may be influenced by the presence of other substances in the environment, such as other drugs or compounds that could potentially interact with it.

Análisis Bioquímico

Biochemical Properties

Desfuroyl Ceftiofur S-Acetamide interacts with various enzymes, proteins, and other biomolecules. It is known to cleave ceftiofur and desfuroylceftiofur-related metabolites, yielding a common desfuroylceftiofur (DFC) moiety . The DFC is then reacted with iodoacetamide to yield the stable Desfuroyl Ceftiofur S-Acetamide derivative .

Cellular Effects

Desfuroyl Ceftiofur S-Acetamide has been shown to have bactericidal activity, meaning it kills bacteria by disrupting the bacterial cell wall . This disruption can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of Desfuroyl Ceftiofur S-Acetamide involves the cleavage of ceftiofur and desfuroylceftiofur-related metabolites, yielding a common desfuroylceftiofur (DFC) moiety . The DFC is then reacted with iodoacetamide to yield the stable Desfuroyl Ceftiofur S-Acetamide derivative . This process involves binding interactions with biomolecules and changes in gene expression.

Dosage Effects in Animal Models

The effects of Desfuroyl Ceftiofur S-Acetamide vary with different dosages in animal models . For instance, in healthy beagle dogs, it was administered at 2.2 mg/kg intravenously or subcutaneously

Metabolic Pathways

Desfuroyl Ceftiofur S-Acetamide is involved in metabolic pathways that include interactions with enzymes or cofactors . It is rapidly metabolized by loss of the furoic acid moiety to produce the central active residue, desfuroylceftiofur (DFC) . This metabolite has been shown to rapidly conjugate with cysteine and glutathione, to dimerize to a disulfide dimer, and to bind to proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Desfuroyl Ceftiofur S-Acetamide is typically synthesized through the cleavage of ceftiofur. The process involves breaking the thioester and disulfide bonds in ceftiofur to yield desfuroylceftiofur, which is then stabilized to form desfuroylceftiofur acetamide using iodoacetamide .

Industrial Production Methods

In industrial settings, the production of Desfuroyl Ceftiofur S-Acetamide involves large-scale synthesis using similar methods. The process includes the use of solid-phase extraction and liquid chromatography to purify the compound .

Análisis De Reacciones Químicas

Types of Reactions

Desfuroyl Ceftiofur S-Acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different metabolites.

Reduction: It can be reduced to yield simpler compounds.

Substitution: The compound can undergo substitution reactions, particularly involving its thioester and disulfide bonds

Common Reagents and Conditions

Common reagents used in these reactions include iodoacetamide for stabilization and dithioerythritol for cleavage of disulfide bonds. The reactions typically occur under controlled pH and temperature conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include various metabolites of ceftiofur, which are often used as markers in pharmaceutical research .

Comparación Con Compuestos Similares

Similar Compounds

Ceftiofur: The parent compound from which Desfuroyl Ceftiofur S-Acetamide is derived.

Desfuroyl Ceftiofur Cysteine Disulfide: Another metabolite of ceftiofur with similar properties.

Cefodizime: A related cephalosporin antibiotic with a similar mechanism of action.

Uniqueness

Desfuroyl Ceftiofur S-Acetamide is unique due to its specific role as a metabolite of ceftiofur, making it a valuable marker in pharmaceutical research and quality control. Its stability and reactivity also make it suitable for various analytical applications .

Propiedades

Número CAS |

120882-25-9 |

|---|---|

Fórmula molecular |

C16H18N6O6S3 |

Peso molecular |

486.6 g/mol |

Nombre IUPAC |

(6R,7R)-3-[(2-amino-2-oxoethyl)sulfanylmethyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H18N6O6S3/c1-28-21-9(7-4-31-16(18)19-7)12(24)20-10-13(25)22-11(15(26)27)6(3-30-14(10)22)2-29-5-8(17)23/h4,10,14H,2-3,5H2,1H3,(H2,17,23)(H2,18,19)(H,20,24)(H,26,27)/b21-9+/t10-,14-/m1/s1 |

Clave InChI |

PLZQZSMSRGAYQG-MVTUETPCSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSCC(=O)N)C(=O)O |

SMILES isomérico |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSCC(=O)N)C(=O)O |

SMILES canónico |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSCC(=O)N)C(=O)O |

Sinónimos |

(6R,7R)-3-[[(2-Amino-2-oxoethyl)thio]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-6-[(E)-(4-nitrophenyl)diazenyl]-4-oxo-3-[2-(4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}-3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B588271.png)

![1-Methylbenz[a]anthracene-d3](/img/structure/B588285.png)

![2-Methylbenz[a]anthracene-d14](/img/structure/B588290.png)